3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid" is a derivative of benzoic acid, which is a fundamental structure in organic chemistry. It contains a tert-butoxycarbonyl group, which is commonly used in the protection of amines during synthesis, and a methyl group that provides additional steric and electronic properties to the molecule.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . An improved synthesis of another related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was described using milder and more selective conditions, with both classical salt resolution and enzymatic approaches yielding high selectivity .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined by X-ray diffraction, revealing a triclinic crystal structure with some out-of-plane distortion of the benzene ring, which is relieved by in-plane bond stretching and angular distortions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied, such as the tert-butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds, where tert-butyl peroxybenzoate serves as both the methyl source and radical initiator . Additionally, the electrochemical oxidation of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been investigated, leading to the synthesis of coumestan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored in various contexts. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid was achieved with an overall yield of 63.7% by treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation . Bismuth-based cyclic synthesis of the same compound from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry has also been reported .
Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
- Summary of Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZUJURBEZPZOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442829 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid | |
CAS RN |
231958-04-6 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.